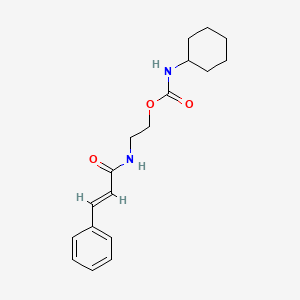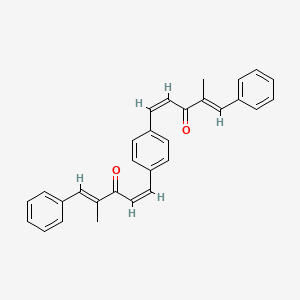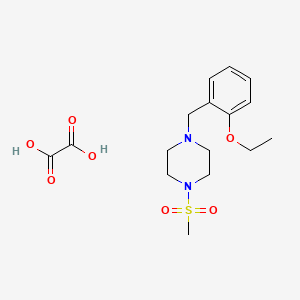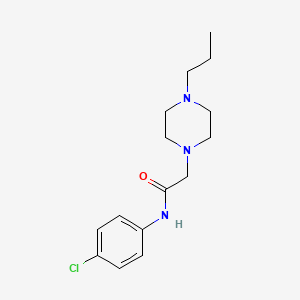
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that belongs to the class of triazole-containing benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
科学研究应用
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have inhibitory effects on the activity of a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain, and their inhibition by N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have potential therapeutic applications in the treatment of a range of neurological disorders, including Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in the regulation of neurotransmitter levels in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are known to be involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of key enzymes involved in neurotransmitter regulation, as well as the modulation of neuronal activity in the brain. It has also been shown to have potential anti-inflammatory and antioxidant effects, which may have therapeutic applications in the treatment of a range of inflammatory and oxidative stress-related disorders.
实验室实验的优点和局限性
One of the main advantages of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its potential as a research tool for the study of neurological disorders and the regulation of neurotransmitter levels in the brain. Its inhibitory effects on key enzymes involved in neurotransmitter regulation make it a valuable tool for the study of these processes in vitro and in vivo. However, one limitation of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its relatively low potency compared to other compounds with similar activity, which may limit its use in certain experiments.
未来方向
There are a number of potential future directions for the study of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, including the development of more potent analogs with improved activity and selectivity for specific enzymes. Additionally, the potential therapeutic applications of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrant further investigation. Finally, the potential anti-inflammatory and antioxidant effects of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide may have applications in the treatment of a range of inflammatory and oxidative stress-related disorders, and further research in this area is warranted.
合成方法
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 4,5-dihydro-1H-1,2,4-triazol-5-one to form 3-chloro-N-(4,5-dihydro-1H-1,2,4-triazol-5-yl)aniline. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-2-1-3-13(8-12)19-15(21)11-4-6-14(7-5-11)20-9-17-18-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLPWNRTLPMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5298947.png)

![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5298966.png)

![8-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5298972.png)
![1-(2,4-dimethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B5298986.png)
![N-cyclopropyl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5298990.png)

![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5298996.png)
![ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5299001.png)
![6-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5299008.png)

![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B5299035.png)